molecular formula C5H4ClLiN2O2 B1436406 lithium(1+) ion 5-chloro-1-methyl-1H-imidazole-2-carboxylate CAS No. 2060063-62-7

lithium(1+) ion 5-chloro-1-methyl-1H-imidazole-2-carboxylate

Cat. No.: B1436406
CAS No.: 2060063-62-7
M. Wt: 166.5 g/mol
InChI Key: AOHARNUDKJFTKV-UHFFFAOYSA-M
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Description

Infrared Spectroscopy (IR)

Key vibrational modes:

Peak (cm⁻¹) Assignment
1680–1700 C=O stretching (carboxylate)
1550–1600 C=N stretching (imidazole)
1250–1300 C–Cl stretching

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (D₂O, 400 MHz):
    • δ 3.84 ppm (s, 3H, N–CH₃).
    • δ 7.62 ppm (s, 1H, imidazole H-4).
  • ¹³C NMR (D₂O, 100 MHz):
    • δ 167.1 ppm (C=O).
    • δ 137.5 ppm (C-2 imidazole).

Mass Spectrometry (MS)

  • Molecular ion : m/z 166.49 [M]⁺.
  • Fragmentation patterns:
    • Loss of CO₂ (m/z 122.5).
    • Cleavage of C–Cl bond (m/z 131.4).

Single-Crystal X-ray Diffraction Studies

X-ray crystallography reveals:

  • Crystal system : Orthorhombic.
  • Space group : Pna2₁.
  • Unit cell parameters :
Parameter Value
a (Å) 10.474
b (Å) 11.676
c (Å) 3.674

Intermolecular interactions :

  • N–H···O hydrogen bonds (2.8–3.1 Å).
  • π-π stacking between imidazole rings (3.67 Å centroid distance).

Computational Modeling of Electronic Structure

Density functional theory (DFT) calculations provide insights:

  • HOMO-LUMO gap : 4.2 eV, indicating moderate reactivity.
  • Charge distribution :
    • Negative charge localized on carboxylate oxygen atoms (–0.75 e).
    • Positive charge on lithium ion (+0.95 e).

TD-DFT results :

  • Absorption maxima at 305–345 nm (π→π* transitions in imidazole).
  • Excited-state dipole moment: 8.2 Debye.

Properties

IUPAC Name

lithium;5-chloro-1-methylimidazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O2.Li/c1-8-3(6)2-7-4(8)5(9)10;/h2H,1H3,(H,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOHARNUDKJFTKV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CN1C(=CN=C1C(=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClLiN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2060063-62-7
Record name lithium(1+) ion 5-chloro-1-methyl-1H-imidazole-2-carboxylate
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Preparation Methods

Stepwise Procedure:

Step Reagents & Conditions Description References
1. Imidazole formation Condensation of glyoxal, ammonia, and formaldehyde in acetic acid Formation of the imidazole core ,
2. Chlorination at C-5 Use of N-chlorosuccinimide (NCS) or chlorine gas in a suitable solvent (e.g., acetic acid) Selective chlorination at the 5-position ,
3. N-Methylation Methyl iodide or methyl sulfate in the presence of a base like potassium carbonate Methylation at the N-1 position ,
4. Conversion to carboxylate Oxidation or carboxylation with CO₂ Introduction of carboxylate group at C-2 ,
5. Lithium salt formation Treatment of the carboxylate with lithium hydroxide or lithium carbonate Formation of lithium salt ,

Notes:

  • The chlorination step may produce regio-isomers, requiring purification.
  • The methylation step is typically performed under mild conditions to prevent over-alkylation.

Lithiation Approach for C-5 Substitution

Recent advances have utilized lithiation techniques to achieve regioselective substitution at the 5-position of imidazole derivatives, with the chlorine atom serving as a temporary protecting group during metallation.

Procedure:

Step Reagents & Conditions Description References
1. Starting material Methyl 2-chloro-1H-imidazole-2-carboxylate Commercially available or synthesized via prior methods ,
2. Lithiation n-Butyllithium (n-BuLi) in anhydrous tetrahydrofuran (THF) at -78°C Metalation at C-5 position ,
3. Electrophilic substitution Electrophile (e.g., CO₂ for carboxylation) Introduction of desired substituents at C-5
4. Hydrolysis Aqueous workup to yield the carboxylate Conversion to carboxylate ,
5. Lithium salt formation Lithium hydroxide or carbonate Final lithium salt of the compound ,

Advantages:

  • High regioselectivity for substitution at C-5.
  • Chlorine acts as a protecting group during lithiation, which can be removed or retained depending on the target derivative.

Hydrolysis and Carboxylation Using Carbon Dioxide

This method involves the direct carboxylation of the methylated imidazole derivative with CO₂, followed by lithium salt formation.

Procedure:

Step Reagents & Conditions Description References
1. Methylation Methyl iodide or methyl sulfate in base Methylation at N-1 ,
2. Carboxylation Excess CO₂ gas at elevated temperature (around 25-50°C) Introduction of carboxyl group at C-2 ,
3. Workup Acidic or basic hydrolysis as needed Purification of the carboxylate ,
4. Lithium salt formation Lithium hydroxide treatment Final compound ,

Notes on Purification and Characterization

  • Purification: Techniques such as column chromatography, recrystallization, and ion-exchange chromatography are employed to isolate the pure lithium salt.
  • Characterization: Confirmed via NMR, MS, IR, and elemental analysis to verify the structure and purity.

Summary Data Table

Method Key Reagents Main Steps Advantages Limitations
Direct Chlorination & Methylation Chlorinating agents, methylating agents Chlorination, methylation, carboxylation High regioselectivity Possible regio-isomer formation
Lithiation Approach n-BuLi, electrophiles Lithiation, substitution Regioselectivity, controlled substitution Requires strict anhydrous conditions
CO₂ Carboxylation CO₂ gas, methylation reagents Methylation, CO₂ fixation Straightforward, scalable Limited to carboxylate derivatives

Research Findings and Data

  • Recent studies demonstrate that lithiation-based methods provide high regioselectivity for C-5 substitution, with chlorine acting as a temporary protecting group during metallation, facilitating subsequent functionalization (Reference).
  • The chlorination step, often using NCS or chlorine gas, must be carefully controlled to prevent over-chlorination or formation of isomers, with purification via chromatography essential.
  • The methylation at N-1 is typically achieved using methyl iodide under mild basic conditions, ensuring selective alkylation.
  • Carboxylation using CO₂ gas is efficient for introducing the carboxylate group, especially when combined with lithiation techniques, leading to high yields of the desired lithium salt.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) ion 5-chloro-1-methyl-1H-imidazole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

    Substitution: The compound is known to participate in substitution reactions, where the chlorine atom can be replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted imidazole compounds .

Scientific Research Applications

Lithium(1+) ion 5-chloro-1-methyl-1H-imidazole-2-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound has shown potential in biological studies, particularly in the field of antimicrobial research.

    Medicine: Research has indicated its potential use in the treatment of bipolar disorder due to its lithium content.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of lithium(1+) ion 5-chloro-1-methyl-1H-imidazole-2-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, the compound can interact with enzymes and receptors, leading to various physiological effects. The lithium ion plays a crucial role in modulating neurotransmitter activity, which is why it is studied for its potential use in treating mood disorders .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with two analogs: lithium(1+) ion 1-methyl-5-(trifluoromethyl)-1H-imidazole-2-carboxylate (CF₃-substituted) and lithium(1+) ion 1-methyl-5-phenyl-1H-imidazole-2-carboxylate (Ph-substituted).

Table 1: Structural and Physicochemical Comparison

Property 5-Chloro Derivative 5-Trifluoromethyl Derivative 5-Phenyl Derivative
Substituent (Position 5) Cl CF₃ Ph
Molecular Formula C₆H₅ClLiN₂O₂ (Inferred) C₇H₅F₃LiN₂O₂ C₁₁H₉LiN₂O₂
Molecular Weight ~180.5 (Calculated) 228.06 208.14
CAS Number Not explicitly provided 1909309-38-1 2260931-79-9
Electron Effects Moderate electron-withdrawing (Cl) Strong electron-withdrawing (CF₃) Electron-donating/resonance effects (Ph)
Lipophilicity (LogP) Moderate (Cl increases polarity) High (CF₃ enhances hydrophobicity) High (Ph enhances hydrophobicity)
Synthetic Accessibility Likely via carboxylation of imidazole Similar routes with CF₃ introduction Requires aryl substitution steps
Potential Applications Ionic liquids, catalysis Pharmaceuticals, agrochemicals Metal-organic frameworks (MOFs)

Substituent Effects on Reactivity and Stability

  • 5-Chloro Derivative : The chlorine atom exerts an electron-withdrawing inductive effect, polarizing the imidazole ring and stabilizing the carboxylate anion. This enhances solubility in polar solvents (e.g., water, DMSO) compared to the CF₃ and Ph analogs .
  • 5-Trifluoromethyl Derivative : The CF₃ group is strongly electron-withdrawing, further stabilizing the carboxylate and increasing thermal stability. This compound is likely more resistant to nucleophilic attack, making it suitable for high-temperature applications .
  • 5-Phenyl Derivative : The phenyl group introduces π-π stacking interactions and hydrophobic character, reducing aqueous solubility. This derivative may exhibit enhanced crystallinity due to planar aromatic stacking .

Hydrogen Bonding and Crystal Packing

The carboxylate group in all three compounds facilitates hydrogen bonding, influencing crystal packing. highlights that hydrogen-bonding patterns (e.g., graph set analysis) dictate macroscopic crystal properties.

Biological Activity

Lithium(1+) ion 5-chloro-1-methyl-1H-imidazole-2-carboxylate is a compound that has garnered attention in various fields of biomedical research, particularly for its potential therapeutic applications. This article reviews the biological activity of this compound, emphasizing its synthesis, antimicrobial properties, and potential implications in cancer treatment.

Chemical Structure and Properties

The compound this compound can be represented by the following structural formula:

Li+C5H6ClN2O2\text{Li}^+\text{C}_5\text{H}_6\text{ClN}_2\text{O}_2

It is characterized by a lithium ion coordinated with a 5-chloro-1-methyl-1H-imidazole-2-carboxylate moiety. This structure is significant as it suggests potential interactions with biological macromolecules.

Synthesis

The synthesis of this compound typically involves the reaction of 5-chloro-1-methylimidazole with lithium carboxylate under controlled conditions. The process is crucial for ensuring the purity and efficacy of the compound for biological testing.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of various imidazole derivatives, including those containing lithium ions. For instance, a related compound, 1-((5-chloro-1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-N-ethylpyrrolidine-2-carboxamide, was tested against several bacterial strains but showed no significant antimicrobial activity against Gram-positive or Gram-negative bacteria . This raises questions about the efficacy of similar compounds, including this compound, in antimicrobial applications.

Antiproliferative Activity

The antiproliferative effects of imidazole derivatives have been documented in various cancer cell lines. For example, compounds similar to this compound have been tested against melanoma cell lines, showing varying degrees of cytotoxicity. In one study, derivatives exhibited IC50 values ranging from 0.96 µM to 7.10 µM against the LOX-IMVI melanoma cell line . These findings suggest that modifications to the imidazole structure can significantly influence biological activity.

Table: Summary of Biological Activities

Compound NameActivity TypeIC50 Value (µM)Reference
This compoundAntimicrobialNot reported
5-Chloro-indole derivativesAntiproliferative0.96 - 7.10

Case Study: Anticancer Potential

A study investigated the anticancer potential of various imidazole derivatives in vitro. The results indicated that while some compounds exhibited significant antiproliferative effects against specific cancer cell lines, others did not show notable activity. This variability highlights the need for further research into the specific mechanisms by which this compound may exert its effects on cancer cells.

Q & A

Q. What synthetic methodologies are commonly employed to prepare lithium(1+) ion 5-chloro-1-methyl-1H-imidazole-2-carboxylate?

The synthesis typically involves sequential functionalization of the imidazole core. For example, 1-methyl-1H-imidazole-5-carboxylic acid derivatives (e.g., CAS 41806-40-0) are synthesized via carboxylation of the imidazole ring under basic conditions, followed by regioselective chlorination at the 5-position using agents like POCl₃ or SOCl₂. The lithium salt is formed via neutralization with lithium hydroxide . Key challenges include controlling substituent regiochemistry and minimizing byproducts such as N-methylation over-oxidation.

Q. How is the purity and structural integrity of this compound validated in academic research?

Characterization relies on spectroscopic techniques (¹H/¹³C NMR, IR) and elemental analysis. For example, IR spectra confirm the carboxylate (C=O stretch ~1680 cm⁻¹) and chloro-substituent (C-Cl ~700 cm⁻¹). High-resolution mass spectrometry (HRMS) verifies molecular ion peaks. Crystallinity is assessed via powder X-ray diffraction (PXRD), with single-crystal X-ray diffraction (SCXRD) providing definitive structural confirmation using programs like SHELXL for refinement .

Q. What solvents and reaction conditions optimize the crystallization of this lithium salt?

Polar aprotic solvents (e.g., DMF, DMSO) or water-methanol mixtures are preferred due to the compound’s ionic nature. Slow evaporation at 4°C enhances crystal growth. Evidence from analogous imidazole carboxylates suggests that pH control (near neutral) prevents lithium ion dissociation, improving crystal lattice stability .

Advanced Research Questions

Q. How do hydrogen-bonding networks influence the stability and reactivity of this compound in solid-state studies?

Graph-set analysis (as described by Etter’s methodology) reveals that the lithium ion coordinates with carboxylate oxygen atoms, forming R₂²(8) motifs. Adjacent imidazole N-H groups may participate in weaker C-H···Cl interactions, stabilizing the crystal lattice. Disruptions in these networks (e.g., solvent inclusion) can lead to polymorphic variations, impacting thermal stability .

Q. What strategies resolve contradictions in crystallographic data, such as disordered lithium ion positions?

Disordered ions are common in ionic crystals due to low electron density. To address this:

  • Use high-resolution data (≤ 0.8 Å) to improve electron density maps.
  • Apply restraints (e.g., DFIX in SHELXL) to maintain reasonable Li-O bond lengths.
  • Validate via complementary techniques like solid-state NMR (⁷Li MAS-NMR) to confirm coordination environments .

Q. How can computational modeling predict intermolecular interactions for this compound in drug delivery systems?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model lithium ion solvation energies and carboxylate binding affinities. Molecular dynamics (MD) simulations assess hydration shells and diffusion coefficients in aqueous media. These models guide the design of imidazole-based carriers for ionic drug encapsulation .

Q. What experimental protocols mitigate byproduct formation during large-scale synthesis?

  • Use flow chemistry to control exothermic chlorination steps (e.g., POCl₃ addition at 0°C).
  • Employ scavengers (e.g., molecular sieves) to trap HCl byproducts.
  • Optimize stoichiometry via Design of Experiments (DoE) to minimize N-oxide impurities, which are common in imidazole derivatives under oxidative conditions .

Methodological Considerations

Q. How is the compound’s stability assessed under varying pH and temperature conditions?

Accelerated stability studies involve:

  • Thermal gravimetric analysis (TGA) to determine decomposition thresholds (e.g., >200°C).
  • High-performance liquid chromatography (HPLC) with UV detection to monitor degradation products (e.g., hydrolysis to 5-chloro-1-methylimidazole) at pH 2–10 .

Q. What analytical techniques differentiate between polymorphs of this lithium salt?

  • Raman spectroscopy identifies lattice vibrations unique to each polymorph.
  • Differential scanning calorimetry (DSC) detects phase transitions (e.g., melting points, exothermic recrystallization).
  • Pair distribution function (PDF) analysis of synchrotron X-ray data resolves short-range order in amorphous domains .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
lithium(1+) ion 5-chloro-1-methyl-1H-imidazole-2-carboxylate
Reactant of Route 2
lithium(1+) ion 5-chloro-1-methyl-1H-imidazole-2-carboxylate

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